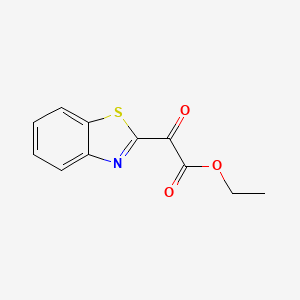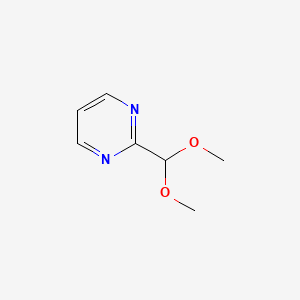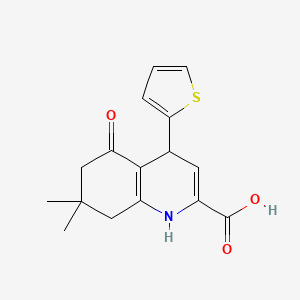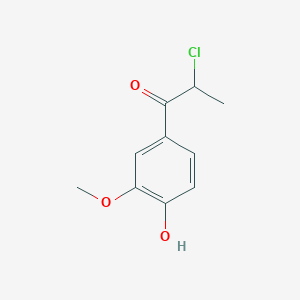![molecular formula C12H15BrN2O4S B1456031 N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide CAS No. 1365962-58-8](/img/structure/B1456031.png)
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide
Overview
Description
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide, also known as N-ASPB, is a small organic molecule with a variety of applications in scientific research. It is a synthetic compound whose structure is composed of an amide group, a bromine atom, and an acetylamino group. N-ASPB is a versatile compound that has been used in a variety of scientific applications, including enzyme inhibition, protein-protein interactions, and drug development.
Scientific Research Applications
Synthesis of Sulfur(VI) Fluorides
A study by Zhou et al. (2018) discusses the design, synthesis, and application of a crystalline reagent for the synthesis of sulfur(VI) fluorides, demonstrating the utility in synthesizing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This indicates the role of similar sulfonamide compounds in facilitating the synthesis of sulfur-containing organic molecules with potential applications in pharmaceuticals and agrochemicals (Zhou et al., 2018).
Antimicrobial Activity
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. Their research suggests that compounds with a sulfamoyl group, akin to N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide, could be potential candidates for developing new antimicrobial agents, demonstrating the versatility of sulfonamide derivatives in drug development (Darwish et al., 2014).
Enzyme Inhibition
Bilginer et al. (2020) reported on the synthesis of sulfonamides designed to inhibit acetylcholinesterase and carbonic anhydrases. This suggests that derivatives of sulfonamides, such as this compound, may play a crucial role in developing inhibitors for enzymes implicated in diseases like Alzheimer's, glaucoma, and other conditions, highlighting the compound's potential in therapeutic applications (Bilginer et al., 2020).
Organic and Medicinal Chemistry
The research by Chohan and Shad (2011) into sulfonamide-derived ligands and their metal complexes points to the broader applicability of such compounds in the synthesis of materials with potential antibacterial, antifungal, and cytotoxic activities. This demonstrates the compound's relevance not only in medicinal chemistry but also in materials science, especially for applications requiring antimicrobial properties (Chohan & Shad, 2011).
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4S/c1-3-11(13)12(17)14-9-4-6-10(7-5-9)20(18,19)15-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKMTMLQLGNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)







![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)
![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)